tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride
Vue d'ensemble
Description
“tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2059949-62-9 . It has a molecular weight of 276.81 . The IUPAC name of this compound is tert-butyl (((1R,5S)-3-azabicyclo[3.2.1]octan-8-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-11-9-4-5-10(11)7-14-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Muscarinic Receptor Ligand Activity
The compound, specifically referred to as PTAC in one study, demonstrated potent activity as a muscarinic receptor ligand. It exhibited high affinity for central muscarinic receptors and showed partial agonist effects at muscarinic M2 and M4 receptors, along with antagonist effects at M1, M3, and M5 receptors. This compound inhibited conditioned avoidance responding, dopamine receptor agonist-induced behavior, and D-amphetamine-induced FOS protein expression in the nucleus accumbens, without inducing significant side effects like catalepsy, tremor, or salivation at pharmacologically relevant doses. These findings highlight PTAC's potential for treating conditions like schizophrenia due to its functional dopamine receptor antagonism, despite lacking direct affinity for dopamine receptors (Bymaster et al., 1998).
Toxicokinetics and Metabolite Characterization
In another line of research, the toxicokinetics of structurally similar ethers like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) were studied in human volunteers. These compounds, used as gasoline additives, were analyzed for their uptake, distribution, metabolism, and elimination patterns. Studies found that these ethers had low respiratory uptake, a linear kinetic profile up to certain exposure levels, and metabolites that included tert-butyl alcohol (TBA) and acetone. It's suggested that TBA may serve as a more appropriate biomarker for exposure to these ethers than the parent compounds themselves. Such studies are crucial for understanding the potential environmental and health impacts of these substances (Nihlen et al., 1998; Nihlen et al., 1999).
Environmental Exposure Assessment
Further studies explored environmental exposure to similar ethers (MTBE and MTAE) in occupational settings, like gasoline road-tanker loading, and analyzed their metabolites in urine as a method for assessing uptake. Such research is pivotal for developing safety protocols and understanding the potential health risks associated with occupational exposure to these substances (Saarinen et al., 1998; Vainiotalo et al., 1998).
Potential Therapeutic Uses
Some studies have also investigated the therapeutic potential of similar compounds. For instance, methyl tert-butyl ether (MTBE) was explored for its ability to dissolve gallstones, offering a non-surgical treatment option for patients with cholesterol gallstones. This highlights the potential medical applications of such compounds in treating specific health conditions (Thistle et al., 1989).
Safety and Hazards
The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of “tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride” is the Excitatory Amino Acid Transporter (EAAT) . EAAT is a protein that regulates the concentration of excitatory neurotransmitters such as glutamate in the central nervous system (CNS) .
Mode of Action
The compound acts as a small molecule inhibitor of EAAT . By inhibiting EAAT, it prevents the reuptake of glutamate from the synaptic cleft, thereby increasing the concentration of glutamate in the CNS .
Biochemical Pathways
The inhibition of EAAT leads to an increase in the concentration of glutamate in the synaptic cleft. This can affect various biochemical pathways that are regulated by glutamate, a key neurotransmitter involved in cognitive functions such as learning and memory .
Result of Action
The increase in glutamate concentration due to the inhibition of EAAT can lead to enhanced neurotransmission in the CNS. This could potentially result in improved cognitive functions, although the exact molecular and cellular effects would depend on the specific context and environment .
Analyse Biochimique
Biochemical Properties
Tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with excitatory amino acid transporters (EAATs), which are responsible for regulating the concentration of neurotransmitters like glutamate in the central nervous system . By inhibiting EAATs, this compound can modulate neurotransmitter levels and influence synaptic transmission .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting EAATs, this compound can increase the concentration of glutamate in the synaptic cleft, leading to enhanced excitatory signaling . This can result in changes in gene expression and alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to EAATs and inhibits their activity, preventing the reuptake of glutamate into neurons and glial cells . This inhibition leads to an accumulation of glutamate in the synaptic cleft, which can activate various glutamate receptors and downstream signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit EAATs and modulate neurotransmitter levels without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as excitotoxicity due to excessive glutamate accumulation. Threshold effects have been observed, where a specific dosage range produces the desired biochemical effects without causing harm.
Propriétés
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-11-9-4-5-10(11)7-14-6-9;/h9-11,14H,4-8H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKQVCIWSQTTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.